chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline
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Overview
Description
Chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline is a complex organometallic compound. It is a palladium-based catalyst commonly used in various organic synthesis reactions, particularly in cross-coupling reactions. This compound is known for its high efficiency and selectivity in catalyzing carbon-nitrogen (C-N) and carbon-carbon (C-C) bond formation reactions.
Mechanism of Action
Target of Action
BrettPhos Palladacycle Gen. 2 is a type of Buchwald precatalyst . Its primary targets are the substrates involved in cross-coupling reactions . These reactions are fundamental in the synthesis of many organic compounds, including pharmaceuticals and polymers .
Mode of Action
The BrettPhos Palladacycle Gen. 2 interacts with its targets through a process known as cross-coupling . This involves the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds . The precatalyst is activated under mild conditions, which allows for efficient formation of the active catalytic species . This activation typically involves a reductive elimination leading to a monoligated Pd(0)-L complex .
Biochemical Pathways
The BrettPhos Palladacycle Gen. 2 affects the biochemical pathways involved in the formation of C-C and C-X bonds . These bonds are crucial in the construction of complex organic molecules. The precatalyst’s action can influence a variety of reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations .
Pharmacokinetics
As a catalyst, the BrettPhos Palladacycle GenIn the context of its use in reactions, it is noted for its stability and solubility in common organic solvents .
Result of Action
The result of the BrettPhos Palladacycle Gen. 2’s action is the efficient and selective formation of C-C and C-X bonds . This leads to the synthesis of complex organic molecules. Its use can result in lower catalyst loadings and shorter reaction times .
Action Environment
The BrettPhos Palladacycle Gen. 2 is noted for its stability in the presence of air, moisture, and heat . This makes it suitable for use in a variety of environments. The efficiency and selectivity of the reactions it catalyzes can be influenced by factors such as temperature, solvent, and the presence of other reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline typically involves the following steps:
Preparation of the Ligand: The ligand, dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane, is synthesized by reacting dicyclohexylphosphine with 3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl bromide in the presence of a base.
Formation of the Palladium Complex: The ligand is then reacted with palladium chloride (PdCl2) and 2-phenylaniline in an inert atmosphere to form the desired palladium complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline undergoes various types of reactions, including:
Oxidation: The compound can undergo oxidation reactions, often in the presence of oxidizing agents like hydrogen peroxide or oxygen.
Reduction: It can also be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Boronic acids, aryl halides, and amines under mild to moderate temperature and pressure conditions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and biaryl compounds .
Scientific Research Applications
Chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane: Similar in structure but lacks the 2-phenylaniline moiety.
Chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-aminobiphenyl: Contains a different amine group compared to 2-phenylaniline.
Uniqueness
The presence of the 2-phenylaniline moiety in chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline enhances its catalytic activity and selectivity in certain reactions, making it a valuable catalyst in organic synthesis .
Properties
IUPAC Name |
chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H53O2P.C12H10N.ClH.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h19-25,27-28H,9-18H2,1-8H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSPKJBZILFTOJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H63ClNO2PPd |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
846.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451002-39-3 |
Source
|
Record name | Chloro(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II), | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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